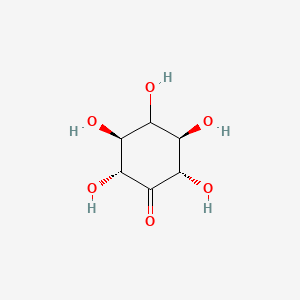
2,4,6/3,5-Pentahydroxycyclohexanone
Descripción general
Descripción
2,4,6/3,5-Pentahydroxycyclohexanone, also known as myo-2-Inosose, is a compound with the empirical formula C6H10O6 . It is a metabolite of inositol phosphate metabolism, streptomycin biosynthesis, biosynthesis of secondary metabolites, microbial metabolism in diverse environments, and biosynthesis of antibiotics .
Molecular Structure Analysis
The molecular structure of 2,4,6/3,5-Pentahydroxycyclohexanone consists of a carbocyclic ring structure which may be saturated or unsaturated . The molecular weight of this compound is 178.14 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,6/3,5-Pentahydroxycyclohexanone include a molecular weight of 178.14 and an empirical formula of C6H10O6 . It is an analytical standard with a quality level of 100 and an assay of ≥85.0% (GC) .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research has explored the synthesis of various compounds through the condensation reaction involving cyclohexanone derivatives. In a study by Rusnac et al. (2020), compounds including 2,4,6-tri(pyridin-2-yl)cyclohexyl)(pyridin2-yl)methanone were synthesized and evaluated for antimicrobial and antioxidant activities. These compounds displayed moderate antifungal activity, with one compound showing significant activity against Cryptococcus neoformans, suggesting potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).
Reactivity and Ring Expansion Studies
A study by Cocu et al. (1974) examined the reactions of 2,4,6/3,5-penta-acetoxy-cyclohexanone with diazoalkanes, leading to ring expansion products and spiro-epoxides. This work provides insights into the chemical behavior of cyclohexanone derivatives and their potential for creating complex organic structures (Cocu et al., 1974).
Enzymatic Oxidation Studies
Kindl (1971) demonstrated that plant peroxidases could function as oxidases using the enolic form of pentahydroxycyclohexanones. This study found that dl-3,5/4,6-Tetrahydroxycyclohexane-1,2-dione was a product of 2,4,6/3,5-pentahydroxycyclohexanone oxidation, showcasing the enzyme's role in hydroxylation and dehydrogenation reactions (Kindl, 1971).
Cytotoxicity and Pharmaceutical Applications
The synthesis and cytotoxic evaluation of various cyclohexanone derivatives have been explored. Dimmock et al. (1992) investigated a series of cyclohexanone oximes and related compounds for their cytotoxicity against tumor cell lines. This research underlines the potential of cyclohexanone derivatives in the development of anticancer agents (Dimmock et al., 1992).
Propiedades
IUPAC Name |
(2R,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-5,7-11H/t1?,2-,3+,4+,5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEGBDHSGHXOGT-ZLIBEWLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(=O)C(C1O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C(=O)[C@H]([C@@H](C1O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
488-64-2 | |
| Record name | Inosose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



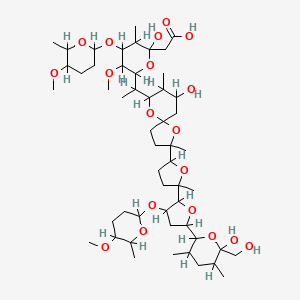
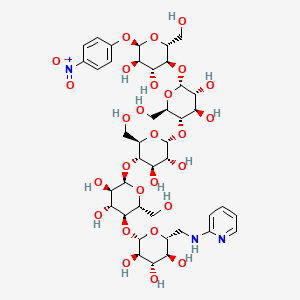


![6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1205790.png)
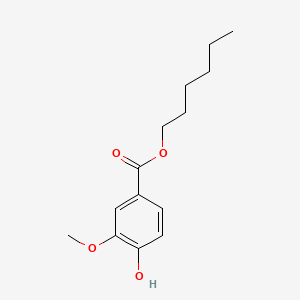


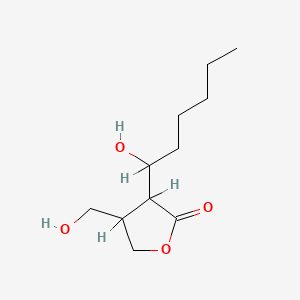

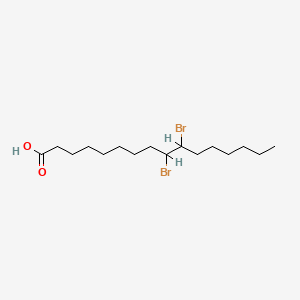
![N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid](/img/structure/B1205803.png)
![4-[2-(1h-Indol-3-yl)ethyl]piperidin-2-one](/img/structure/B1205805.png)
